3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
Bicyclo[1.1.1]pentane (BCP) derivatives are important motifs in contemporary drug design . They are often used as bioisosteres for benzene rings, offering improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring . The compound you mentioned seems to be a derivative of BCP with a carboxylic acid functional group and a substituted phenyl group attached.
Synthesis Analysis
The synthesis of BCP derivatives often involves ring-opening reactions with [1.1.1]propellane . A practical metal-free homolytic aromatic alkylation protocol has been reported for the synthesis of a similar compound, 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid .Molecular Structure Analysis
The molecular structure of BCP derivatives typically consists of a three-membered ring with two carbon atoms serving as bridgeheads. The compound you mentioned likely has a similar structure, with additional functional groups attached .Chemical Reactions Analysis
The chemical reactions involving BCP derivatives can be quite diverse, depending on the functional groups attached. For instance, a metal-free homolytic aromatic alkylation protocol has been used for the synthesis of a similar compound .Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c1-17-10-3-2-8(14)4-9(10)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAGKICLSADCSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C23CC(C2)(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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